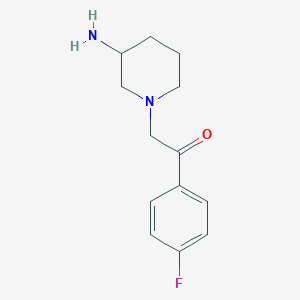
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid
Overview
Description
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid, also known as FMBA, is an organic compound that is used for a variety of purposes in scientific research and experiments. It is a fluorinated piperidine derivative, and it is a useful reagent in the synthesis of other compounds.
Scientific Research Applications
Neuroleptic Activity
Piperidine derivatives have been synthesized and tested for neuroleptic (antipsychotic) activity, showing potential for the treatment of psychiatric disorders. For example, certain compounds demonstrated neuroleptic activities comparable to those of haloperidol, a well-known antipsychotic drug, with less liability to extrapyramidal side effects (Sato et al., 1978).
Cancer Treatment
Piperidine derivatives have been evaluated for their potential in treating cancer. For instance, specific compounds have shown the ability to inhibit Aurora kinase A, which plays a crucial role in cellular mitosis and is a target for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
Research into piperidine derivatives has also extended to the field of materials science, where these compounds have been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have provided insights into their effectiveness in protecting iron surfaces from corrosion (Kaya et al., 2016).
Molecular Imaging
In the development of radiotracers for imaging σ(1) receptors in the central nervous system, fluorinated piperidine derivatives have been synthesized, showing high affinity and selectivity for σ(1) receptors. This research supports the use of such compounds in molecular imaging to study brain disorders (Maestrup et al., 2011).
Antibacterial and Antitubercular Activities
Novel fluoroquinolones, including piperidine and piperazine derivatives, have been synthesized and evaluated for their antimycobacterial activities. These compounds offer potential new treatments for infections caused by Mycobacterium tuberculosis and other bacterial pathogens (Senthilkumar et al., 2009).
properties
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-4-8(6-11)7-12/h8-9H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGKMHTSBFOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




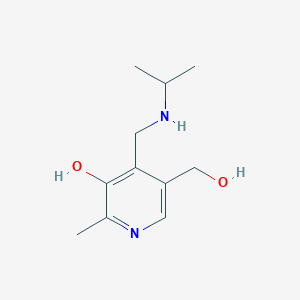
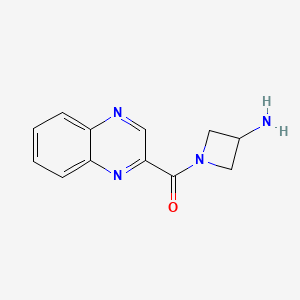

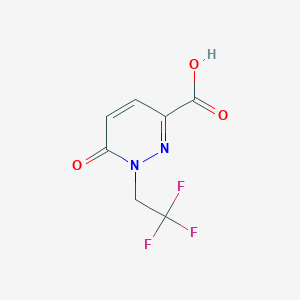
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
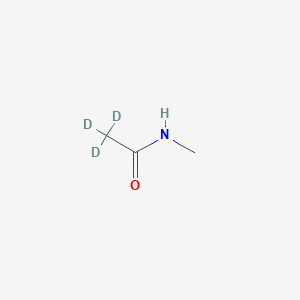
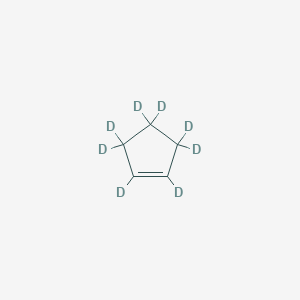
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
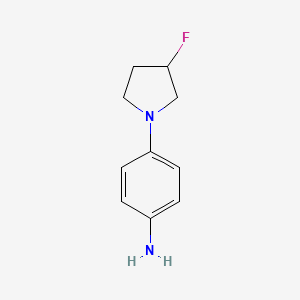
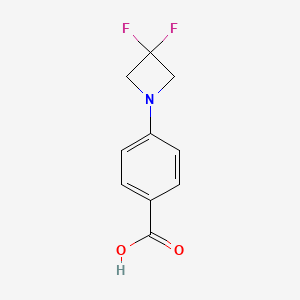
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)

